Enzyme Inhibition Profile: 5-LOX/COX-1 Balance Versus Fenamate NSAIDs
2-(3-Methylphenoxy)benzoic acid exhibits a unique enzyme inhibition profile compared to fenamate NSAIDs like mefenamic acid and flufenamic acid. It demonstrates moderate COX-1 inhibition (IC50 = 500 nM) and potent 5-LOX inhibition (IC50 = 60 nM), while showing weak COX-2 inhibition (IC50 = 7.5 μM) [1]. In contrast, mefenamic acid is a potent COX-1 inhibitor (IC50 = 40 nM) with weaker COX-2 activity (IC50 = 3 μM), and flufenamic acid shows IC50 values of 3 μM (COX-1) and 9.3 μM (COX-2) [2]. The 5-LOX inhibitory activity of 2-(3-Methylphenoxy)benzoic acid is not observed in standard fenamates, suggesting a differentiated anti-inflammatory mechanism with potential for reduced gastric toxicity [3].
| Evidence Dimension | COX-1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 500 nM |
| Comparator Or Baseline | Mefenamic acid: 40 nM; Flufenamic acid: 3 μM |
| Quantified Difference | Target is ~12-fold less potent than mefenamic acid on COX-1, but ~6-fold more potent than flufenamic acid |
| Conditions | Inhibition of COX1 (unknown origin) - BindingDB assay |
Why This Matters
The balanced COX-1/5-LOX inhibition profile may offer therapeutic advantages in inflammation models where leukotriene synthesis plays a key role, differentiating it from pure COX inhibitors.
- [1] BindingDB BDBM50614352. Affinity data for 2-(3-Methylphenoxy)benzoic acid. View Source
- [2] Flufenamic Acid - Biochemicals - CAT N°: 21447. Bertin Bioreagent. View Source
- [3] Lipoxygenase regulation in vivo and in vitro by lipid compounds. NBUV, 2019. View Source
